molecular formula C14H18N2O3S B13212232 N,N-Diethyl-7-methoxyquinoline-8-sulfonamide

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide

Cat. No.: B13212232
M. Wt: 294.37 g/mol
InChI Key: MKODNEREAPILQI-UHFFFAOYSA-N
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Description

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline ring system substituted with a methoxy group at the 7th position and a sulfonamide group at the 8th position, which is further substituted with diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxyquinoline.

    Sulfonation: The 7-methoxyquinoline is sulfonated at the 8th position using chlorosulfonic acid to form 7-methoxyquinoline-8-sulfonyl chloride.

    Amination: The sulfonyl chloride is then reacted with diethylamine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyl-7-methoxyquinoline-8-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the diethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The quinoline ring system may also interact with DNA or other cellular components, contributing to its biological activity.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents.

    Sulfadiazine: A sulfonamide used in combination with other drugs for treating infections.

    Sulfapyridine: A sulfonamide with anti-inflammatory properties.

Uniqueness: N,N-Diethyl-7-methoxyquinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the diethyl groups on the sulfonamide moiety differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and distinct pharmacological activities.

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

N,N-diethyl-7-methoxyquinoline-8-sulfonamide

InChI

InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(17,18)14-12(19-3)9-8-11-7-6-10-15-13(11)14/h6-10H,4-5H2,1-3H3

InChI Key

MKODNEREAPILQI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC

Origin of Product

United States

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